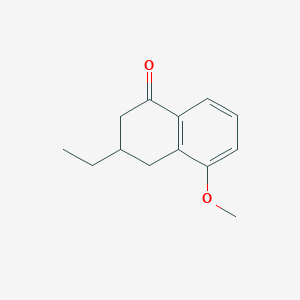![molecular formula C11H10N2O2 B11895531 Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)
Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to a pyrido[2,3-d][1,3]oxazin]-2-one moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one typically involves a multi-step process. One common method is the cyclo-condensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the spiro linkage .
Industrial Production Methods
While specific industrial production methods for Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrido[2,3-d][1,3]oxazin]-2-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one: Another spiro compound with a similar core structure but different functional groups.
Spiro[cyclopentane-1,4’-[4H]pyrido[2,3-d][1,3]oxazin]-2’(1H)-one: A closely related compound with slight variations in the spiro linkage and substituents.
Uniqueness
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is unique due to its specific spiro linkage and the presence of both cyclopentane and pyrido[2,3-d][1,3]oxazin]-2-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
spiro[cyclopentane-2,4'-pyrido[2,3-d][1,3]oxazine]-1-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-4-1-5-11(9)8-3-2-6-12-10(8)13-7-15-11/h2-3,6-7H,1,4-5H2 |
InChI-Schlüssel |
OXGRBHHRZGDOLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(C1)C3=C(N=CC=C3)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)
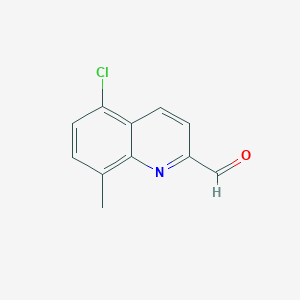
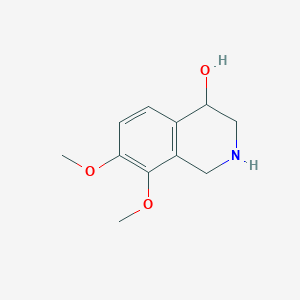

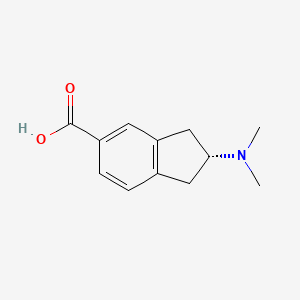
![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)

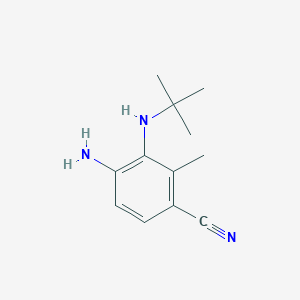

![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
